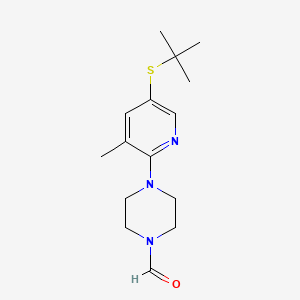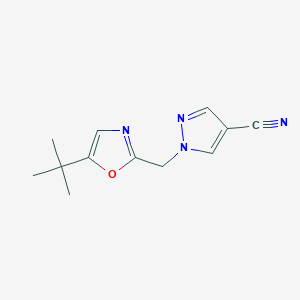
1-((5-(tert-Butyl)oxazol-2-yl)methyl)-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-(tert-Butyl)oxazol-2-yl)methyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both oxazole and pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(tert-Butyl)oxazol-2-yl)methyl)-1H-pyrazole-4-carbonitrile typically involves the formation of the oxazole ring followed by the introduction of the pyrazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, oxazolines can be synthesized from amino alcohols and carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would typically employ catalytic processes and optimized reaction conditions to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-((5-(tert-Butyl)oxazol-2-yl)methyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1-((5-(tert-Butyl)oxazol-2-yl)methyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-((5-(tert-Butyl)oxazol-2-yl)methyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The oxazole and pyrazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
N-(5-{[(5-tert-butyl-1,3-oxazol-2-yl)methyl]sulfanyl}-1,3-thiazol-2-yl)piperidine-4-carboxamide: This compound also contains an oxazole ring and has been studied for its anti-cancer properties.
3-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-one: Another compound with an oxazole ring, used in various chemical and biological studies.
Uniqueness
1-((5-(tert-Butyl)oxazol-2-yl)methyl)-1H-pyrazole-4-carbonitrile is unique due to its specific combination of oxazole and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C12H14N4O |
|---|---|
Peso molecular |
230.27 g/mol |
Nombre IUPAC |
1-[(5-tert-butyl-1,3-oxazol-2-yl)methyl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C12H14N4O/c1-12(2,3)10-6-14-11(17-10)8-16-7-9(4-13)5-15-16/h5-7H,8H2,1-3H3 |
Clave InChI |
VQSAJWYCVUNPSB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CN=C(O1)CN2C=C(C=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


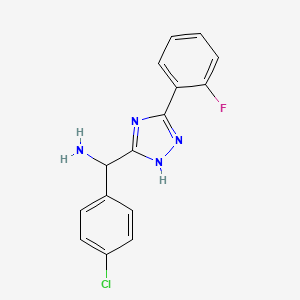
![1-Methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidine-6,8(2H,7H)-dione](/img/structure/B11794153.png)

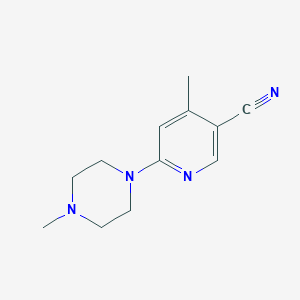

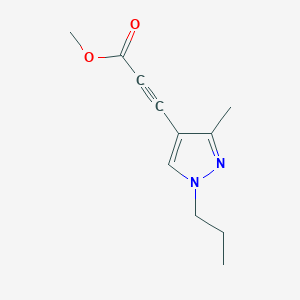
![2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B11794174.png)
![2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11794177.png)
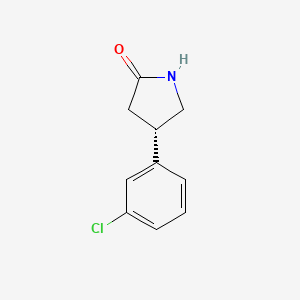
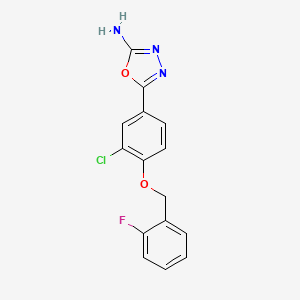
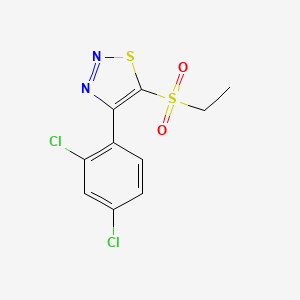
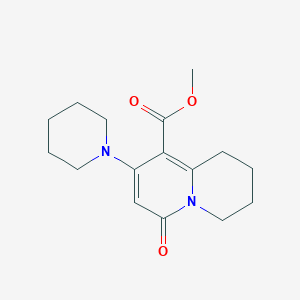
![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-yl)methanamine](/img/structure/B11794220.png)
